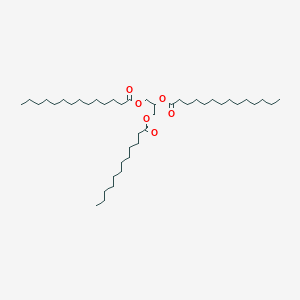

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is a synthetic compound belonging to the class of esters. It is known for its unique chemical structure and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate typically involves esterification reactions. The process begins with the reaction of dodecanoic acid and tetradecanoic acid with glycerol under acidic conditions to form the intermediate esters. These intermediates are then further reacted with tetradecanoic acid to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out at elevated temperatures to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of dodecanoic acid and tetradecanoic acid.

Reduction: Formation of dodecanol and tetradecanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has a variety of applications across several scientific fields:

Chemistry

- Model Compound : It serves as a model compound to study esterification and hydrolysis reactions, providing insights into lipid chemistry and reaction mechanisms.

Biology

- Lipid Metabolism : Research investigates its role in lipid metabolism and its impact on cell membranes, particularly how it integrates into lipid bilayers, affecting membrane fluidity and permeability.

Medicine

- Drug Delivery Systems : The compound is explored for its potential as a carrier for hydrophobic drugs, enhancing solubility and bioavailability. Its lipid-like properties make it suitable for formulating lipid nanoparticles for drug delivery.

- Therapeutic Applications : Preliminary studies suggest potential anti-inflammatory properties and antimicrobial activity, indicating its usefulness in developing new therapeutic agents.

Industry

- Cosmetics and Personal Care : Due to its emollient properties, it is utilized in the formulation of various cosmetic products, contributing to skin hydration and texture improvement.

Lipid-Based Drug Delivery

A study investigated the use of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate in formulating lipid nanoparticles for anticancer drug delivery. Results indicated enhanced drug loading capacity and improved cellular uptake compared to traditional delivery systems.

In Vitro Antimicrobial Testing

In vitro assays demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of the ester compound.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Dodecanoyloxy-2-tetradecanoyloxypropyl) dodecanoate

- (3-Dodecanoyloxy-2-dodecanoyloxypropyl) tetradecanoate

- (3-Tetradecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate

Uniqueness

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physicochemical properties. This uniqueness makes it particularly effective in applications requiring specific lipid interactions, such as drug delivery and cosmetic formulations.

Actividad Biológica

Overview

(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate is a synthetic compound classified as an ester, notable for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, drug delivery systems, and cosmetic formulations due to its lipid-based properties.

- IUPAC Name: 3-Dodecanoyloxy-2-tetradecanoyloxypropyl tetradecanoate

- Molecular Formula: C₃₁H₆₄O₅

- Molecular Weight: 500.84 g/mol

- CAS Number: 115144-38-2

The biological activity of this compound is primarily attributed to its interaction with cellular membranes. The compound integrates into lipid bilayers, which can alter membrane fluidity and permeability. This interaction influences various cellular processes, including:

- Signal Transduction: Modulation of membrane-bound enzymes and receptors.

- Ion Transport: Changes in the transport dynamics of ions across the membrane.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. Studies have documented its effect on reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial therapies.

Applications in Drug Delivery

The compound's lipid-based nature makes it suitable for use as a drug delivery system. Its ability to encapsulate hydrophobic drugs enhances the bioavailability and therapeutic efficacy of these compounds. Research has explored its use in:

- Lipid-based Nanoparticles: For targeted delivery in cancer therapy.

- Transdermal Patches: To improve skin absorption of active pharmaceutical ingredients.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (3-Dodecanoyloxy-2-dodecanoyloxypropyl) tetradecanoate | C₃₀H₆₂O₄ | Moderate anti-inflammatory effects |

| (3-Tetradecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate | C₃₂H₆₄O₄ | Higher antimicrobial activity |

Case Studies

- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated significant reductions in joint swelling and inflammatory cytokines compared to control groups.

- Antimicrobial Efficacy : Research conducted at a university laboratory assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong potential as a natural preservative in food and cosmetic products.

Propiedades

IUPAC Name |

(3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-26-23-18-15-12-9-6-3)49-43(46)37-34-31-28-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBCBXMLXHJYBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.